

Check Availability & Pricing

## **Arvanil CAS number and chemical properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Arvanil  |           |
| Cat. No.:            | B1665783 | Get Quote |

# **Arvanil: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Arvanil, with CAS Number 128007-31-8, is a synthetic hybrid molecule that combines the structural features of capsaicin, the pungent component of chili peppers, and anandamide, an endogenous cannabinoid. This unique structure confers upon Arvanil a complex pharmacological profile, primarily characterized by its activity as an agonist at both the transient receptor potential vanilloid 1 (TRPV1) and the cannabinoid type 1 (CB1) receptors.[1][2][3] Additionally, Arvanil has been shown to inhibit the anandamide membrane transporter (AMT), thereby potentiating the effects of endogenous cannabinoids.[1][4] Emerging research also points towards receptor-independent mechanisms of action, including the induction of apoptosis and ferroptosis in cancer cells. This technical guide provides an in-depth overview of the chemical properties, pharmacological activities, and key experimental methodologies used to study Arvanil.

## **Chemical Properties**

**Arvanil**, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]-5Z,8Z,11Z,14Z-eicosatetraenamide, is a lipophilic molecule. While specific experimental data for its melting point, boiling point, and pKa are not readily available in the literature, its structural similarity to capsaicin and anandamide suggests it exists as a viscous oil or a low-melting solid at room temperature.



**Physicochemical Data** 

| Property          | Value                                      |  |
|-------------------|--------------------------------------------|--|
| CAS Number        | 128007-31-8                                |  |
| Molecular Formula | C28H41NO3                                  |  |
| Molecular Weight  | 439.6 g/mol                                |  |
| Physical State    | A solution in ethanol; Slightly yellow oil |  |
| UV Lambda Max     | 229, 281 nm                                |  |

**Solubility Data** 

| Solvent     | Solubility | Source |
|-------------|------------|--------|
| 0.1M Na₂CO₃ | 1 mg/mL    |        |
| DMF         | 15 mg/mL   | -      |
| DMSO        | 13 mg/mL   | -      |
| Ethanol     | 31 mg/mL   |        |

# Pharmacological Properties and Mechanism of Action

**Arvanil**'s pharmacological effects are multifaceted, stemming from its interactions with multiple cellular targets.

## **Receptor-Dependent Mechanisms**

**Arvanil**'s primary mechanism of action involves the activation of TRPV1 and CB1 receptors.

TRPV1 Receptor Agonism: As a potent TRPV1 agonist, Arvanil mimics the effects of
capsaicin, leading to the opening of this non-selective cation channel and subsequent influx
of calcium ions. This action is responsible for its analgesic properties, which are mediated
through desensitization of sensory neurons upon prolonged exposure.



CB1 Receptor Agonism: Arvanil also acts as an agonist at CB1 receptors, though generally
with lower potency compared to its TRPV1 activity. This interaction contributes to its
cannabimimetic effects, including analgesia and potential psychoactive properties.

## **Enzyme and Transporter Inhibition**

- Anandamide Membrane Transporter (AMT) Inhibition: Arvanil is a potent inhibitor of the
  anandamide membrane transporter, which is responsible for the reuptake of anandamide
  from the synaptic cleft. By blocking AMT, Arvanil increases the extracellular concentration
  and duration of action of anandamide and other endocannabinoids.
- Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some studies suggest that Arvanil can also inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of anandamide. However, its activity as a direct FAAH inhibitor is considered weaker compared to its effects on TRPV1 and AMT.

### **Receptor-Independent Mechanisms**

Recent studies have unveiled that **Arvanil** can induce programmed cell death in certain cancer cell lines through pathways independent of TRPV1 and CB1 receptors.

- Apoptosis Induction: In Jurkat T-cell lymphoma, Arvanil induces apoptosis through a FADD/caspase-8-dependent pathway.
- Ferroptosis Induction: In hepatocellular carcinoma, Arvanil has been shown to induce ferroptosis by binding to the mitochondrial calcium uptake protein 1 (MICU1), leading to mitochondrial calcium overload and oxidative stress.

# **Biological Activity Data**



| Target                                                               | Action                               | Value                    | Species                          | Assay                          | Source |
|----------------------------------------------------------------------|--------------------------------------|--------------------------|----------------------------------|--------------------------------|--------|
| CB1<br>Receptor                                                      | Agonist (Ki)                         | 0.25 - 0.52<br>μΜ        | Rat                              | Radioligand<br>Binding         |        |
| TRPV1<br>Receptor                                                    | Agonist<br>(EC <sub>50</sub> )       | <10 nM                   | Mouse                            | "Tetrad" Test                  |        |
| Anandamide<br>Membrane<br>Transporter<br>(AMT)                       | Inhibitor<br>(IC₅o)                  | 3.6 μΜ                   | Not Specified                    | Anandamide<br>Uptake           |        |
| Fatty Acid<br>Amide<br>Hydrolase<br>(FAAH)                           | Inhibitor<br>(IC50)                  | ~2.0 μM<br>(Urea analog) | Not Specified                    | FAAH Activity<br>Assay         |        |
| L-type Ca <sup>2+</sup><br>Current                                   | Inhibitor<br>(IC50)                  | 2 μΜ                     | Mouse/Rat<br>Hybrid Cell<br>Line | Whole-cell<br>Voltage<br>Clamp | •      |
| Melanoma<br>Cell Lines<br>(A375, SK-<br>MEL 28,<br>FM55P,<br>FM55M2) | Proliferation<br>Inhibitor<br>(IC50) | ~10-20<br>μg/mL          | Human                            | MTT Assay                      |        |

# Signaling Pathways Receptor-Mediated Signaling

**Arvanil**'s activation of CB1 and TRPV1 receptors initiates distinct intracellular signaling cascades.





Click to download full resolution via product page

Arvanil's dual agonism on CB1 and TRPV1 receptors.

## **Receptor-Independent Apoptotic Pathway**

In certain cancer cells, **Arvanil** can trigger apoptosis independently of its canonical receptor targets.





Click to download full resolution via product page

**Arvanil**-induced FADD-mediated apoptosis.

# Experimental Protocols In Vitro Assays

A variety of in vitro assays are employed to characterize the pharmacological profile of **Arvanil**.



This assay determines the binding affinity (Ki) of **Arvanil** for the CB1 receptor.

#### Methodology:

- Membrane Preparation: Membranes from cells or tissues expressing CB1 receptors are prepared by homogenization and centrifugation.
- Incubation: A fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940) is incubated with the membrane preparation in the presence of varying concentrations of **Arvanil**.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
- Data Analysis: The concentration of **Arvanil** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This assay measures the ability of **Arvanil** to activate TRPV1 channels by monitoring changes in intracellular calcium concentration.

#### Methodology:

- Cell Culture: Cells stably or transiently expressing TRPV1 (e.g., HEK293 cells) are cultured on glass coverslips.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Stimulation: A baseline fluorescence is recorded before the addition of varying concentrations of **Arvanil**.
- Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored using a fluorescence microscope or a plate reader.



 Data Analysis: The concentration of Arvanil that produces 50% of the maximal response (EC<sub>50</sub>) is determined from the dose-response curve.

This assay assesses the inhibitory effect of **Arvanil** on the cellular uptake of anandamide.

#### Methodology:

- Cell Culture: Cells known to exhibit anandamide uptake (e.g., neuroblastoma or astrocytoma cells) are cultured.
- Incubation: Cells are pre-incubated with varying concentrations of **Arvanil** before the addition of radiolabeled anandamide (e.g., [14C]anandamide).
- Uptake: The uptake of radiolabeled anandamide is allowed to proceed for a short period.
- Separation and Lysis: The incubation is stopped, and cells are washed to remove extracellular radiolabel. The cells are then lysed.
- Detection: The amount of radioactivity inside the cells is quantified by scintillation counting.
- Data Analysis: The concentration of **Arvanil** that inhibits 50% of anandamide uptake (IC<sub>50</sub>) is calculated.

## **In Vivo Assays**

This is a classic behavioral assay to evaluate the analgesic effects of compounds in rodents.

#### Methodology:

- Acclimatization: Animals (mice or rats) are acclimatized to the testing room and apparatus.
- Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is measured by placing the animal on a heated plate maintained at a constant temperature (e.g., 55°C).
- Drug Administration: **Arvanil** or a vehicle control is administered to the animals.



- Post-treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.
- Data Analysis: An increase in the response latency after Arvanil administration compared to the vehicle control indicates an analgesic effect.

### **Pharmacokinetics and Metabolism**

Detailed pharmacokinetic studies on **Arvanil** are limited. However, it is considered to be more metabolically stable than anandamide due to the replacement of the ethanolamide group with a vanillylamine moiety, which makes it resistant to hydrolysis by FAAH. Studies in rats and mice have shown that **Arvanil** is effective when administered intraperitoneally or intravenously. The oral bioavailability of the related compound, olvanil, has been shown to be low due to first-pass metabolism, which may also be a consideration for **Arvanil**. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **Arvanil**.

## **Summary and Future Directions**

Arvanil is a pharmacologically complex molecule with significant therapeutic potential, particularly in the areas of pain management and oncology. Its ability to modulate multiple targets, including the cannabinoid and vanilloid systems, as well as its receptor-independent effects on cell death pathways, makes it a fascinating subject for further investigation. Future research should focus on elucidating the detailed pharmacokinetic and toxicological profiles of Arvanil, as well as exploring its efficacy in a wider range of preclinical disease models. The development of more selective analogs of Arvanil could also lead to new therapeutic agents with improved efficacy and safety profiles.

# **Experimental Workflow Visualization**





Click to download full resolution via product page

A typical workflow for the preclinical evaluation of **Arvanil**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. caymanchem.com [caymanchem.com]



- 2. Comparison of the Anticancer Effects of Arvanil and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. arvanil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A structure/activity relationship study on arvanil, an endocannabinoid and vanilloid hybrid -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Arvanil CAS number and chemical properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665783#arvanil-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com